(2E)-2-(1,3-benzothiazol-2-yl)-3-(2,6-dichlorophenyl)prop-2-enenitrile
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Description
(2E)-2-(1,3-benzothiazol-2-yl)-3-(2,6-dichlorophenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C16H8Cl2N2S and its molecular weight is 331.21. The purity is usually 95%.
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Biological Activity
The compound (2E)-2-(1,3-benzothiazol-2-yl)-3-(2,6-dichlorophenyl)prop-2-enenitrile is a member of the benzothiazole family, known for its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H12Cl2N2S
- Molecular Weight : 353.25 g/mol
Anticancer Activity
Research indicates that compounds containing the benzothiazole moiety exhibit significant anticancer properties. The mechanism often involves the inhibition of specific signaling pathways critical for cancer cell proliferation and survival. For instance, studies suggest that benzothiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Properties
Benzothiazole derivatives have demonstrated antimicrobial activity against various pathogens. The proposed mechanism includes disruption of microbial cell membranes and interference with metabolic pathways essential for microbial survival .
Anti-inflammatory Effects
Compounds similar to this compound have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Study 1: Anticancer Activity
A study published in Cancer Letters investigated the effects of a related benzothiazole compound on various cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner and induced apoptosis through mitochondrial pathways .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Apoptosis induction via caspase activation |
HeLa (Cervical) | 10 | Mitochondrial dysfunction |
A549 (Lung) | 20 | Cell cycle arrest |
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial effects of benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed promising antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(2,6-dichlorophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N2S/c17-12-4-3-5-13(18)11(12)8-10(9-19)16-20-14-6-1-2-7-15(14)21-16/h1-8H/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEAOFANDHKVQK-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=CC3=C(C=CC=C3Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=C(C=CC=C3Cl)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.